4-propan-2-ylcyclohexene-1-carboxylic acid
Description
Historical Perspectives and Initial Investigations
The history of 4-propan-2-ylcyclohexene-1-carboxylic acid is intrinsically linked to the study of natural products, particularly terpenes found in essential oils. Its common name, phellandric acid, suggests its relationship with the phellandrenes, which are isomeric monoterpenes. Early investigations into the components of various plant extracts likely led to the isolation and initial characterization of this carboxylic acid. The initial challenge for early chemists would have been to determine the molecular structure from the natural isolate, a task that required a combination of degradation studies and the development of spectroscopic techniques.
Nomenclature and Structural Elucidation Challenges
The naming and definitive structural analysis of this compound present several layers of complexity typical for substituted cyclohexene (B86901) rings.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. This name precisely describes the molecular structure: a cyclohexene ring with a carboxylic acid group at position 1 and an isopropyl (propan-2-yl) group at position 4. The double bond is located between carbons 1 and 2 of the ring.
Historically, and in much of the literature, it is referred to by its trivial name, phellandric acid. smolecule.comepa.gov Other synonyms include 4-isopropyl-1-cyclohexene-1-carboxylic acid. epa.gov
The molecular formula of this compound (C10H16O2) allows for a number of constitutional isomers, which include positional and geometric isomers.
Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the location of these groups. For this compound, positional isomers would involve different arrangements of the isopropyl group and the carboxylic acid group on the cyclohexene ring. For example, the double bond could be in a different position, or the substituents could be on different carbon atoms.
Geometric Isomerism: Due to the presence of the cyclohexene ring, which restricts rotation, geometric isomerism (cis/trans or E/Z) is a key consideration. The relative orientation of the substituents on the ring can lead to different geometric isomers. For instance, the hydrogen atoms at the stereocenters can be on the same side (cis) or on opposite sides (trans) of the ring's plane, leading to diastereomers.
The structure of this compound contains a chiral center at the carbon atom to which the isopropyl group is attached (C4). This gives rise to enantiomers, which are non-superimposable mirror images of each other. These are designated as (S)-4-propan-2-ylcyclohexene-1-carboxylic acid and (R)-4-propan-2-ylcyclohexene-1-carboxylic acid. The (S)-enantiomer is also referred to as (-)-phellandric acid or l-phellandric acid.
The presence of multiple chiral centers in some of its isomers can lead to the existence of diastereomers, which are stereoisomers that are not mirror images of each other.
Classification within Organic Compound Families (e.g., Menthane Monoterpenoids, Cyclohexene Carboxylic Acids)
This compound can be classified into several organic compound families based on its structural features:
Cyclohexene Carboxylic Acids: This is its most direct classification, as it contains a cyclohexene ring substituted with a carboxylic acid group.
Menthane Monoterpenoids: The carbon skeleton of this compound is that of a p-menthane (B155814), which is a monoterpenoid. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units.
Overview of Research Significance in Organic Chemistry
The significance of this compound in organic chemistry stems from several aspects:
Chiral Building Block: The enantiomerically pure forms of this acid are valuable as chiral synthons in asymmetric synthesis. The defined stereochemistry of the chiral center can be used to introduce chirality into larger, more complex molecules.
Natural Product Synthesis: As a naturally derived compound, it serves as a starting material or a target in the total synthesis of other natural products.
Study of Reaction Mechanisms: The combination of a double bond, a carboxylic acid, and a chiral center in a cyclic system makes it an interesting substrate for studying various organic reactions and their stereochemical outcomes.
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-ylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWKOGKZZRIQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486721 | |
| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-88-9 | |
| Record name | Phellandric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHELLANDRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M1X0Z101M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies
Natural Product Isolation and Biosynthetic Pathways (if applicable to Phellandric acid as a natural analogue)
4-propan-2-ylcyclohexene-1-carboxylic acid is structurally analogous to phellandric acid, a naturally occurring monoterpenoid. Phellandric acid is not typically isolated directly in large quantities but is known as a metabolic product of α-phellandrene. nih.gov The biosynthesis of α-phellandrene, a cyclic monoterpene, originates from the fundamental building blocks of isoprenoids: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the universal precursor for monoterpenes.
The cyclization of GPP, catalyzed by specific terpene synthases, leads to the formation of the p-menthane (B155814) skeleton, from which α-phellandrene is derived. The subsequent biotransformation of α-phellandrene in various organisms, including sheep and certain microorganisms, can involve the reduction of one of the double bonds in the cyclohexadiene ring and oxidation of a methyl group to a carboxylic acid, yielding phellandric acid. nih.govnih.gov
De Novo Total Synthesis Approaches
The complete chemical synthesis of this compound from simple, acyclic precursors offers a versatile alternative to natural product derivatization, allowing for greater control over the final structure and potential for analogue development.
Retrosynthetic Analysis and Key Disconnections
A logical approach to the synthesis of this compound is through a retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, readily available starting materials. masterorganicchemistry.comyoutube.com The key disconnection for this cyclohexene (B86901) derivative is the carbon-carbon bonds forming the six-membered ring, suggesting a Diels-Alder reaction as a powerful synthetic tool. youtube.com
The primary retrosynthetic disconnection involves breaking the cyclohexene ring at the C-C single bonds formed during a [4+2] cycloaddition. This leads to a conjugated diene and a dienophile. For the synthesis of this compound, a plausible diene would be a 1-substituted-4-isopropyl-1,3-butadiene, and a suitable dienophile would be an acrylic acid derivative.
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursors (Synthons) | Corresponding Reagents |
| This compound | Diels-Alder Reaction ([4+2] Cycloaddition) | 1-isopropyl-4-methyl-1,3-butadiene + Acrylic acid | 1-isopropyl-4-methyl-1,3-butadiene + Acrylic acid or its ester equivalent |
This retrosynthetic strategy highlights the importance of the Diels-Alder reaction in forming the core cyclohexene structure in a single, convergent step. nih.gov
Development of Novel Carbon-Carbon Bond Forming Reactions
While the Diels-Alder reaction is a classic and effective method, modern organic synthesis has seen the development of novel carbon-carbon bond-forming reactions that could be applied to the construction of substituted cyclohexenes. These methods can offer alternative pathways with different reactivity, selectivity, and functional group tolerance. nih.govnih.gov
Recent advancements include:
Enzymatic C-C Bond Formation: The discovery and engineering of enzymes capable of catalyzing intermolecular Diels-Alder reactions, known as Diels-Alderases, present a biocatalytic route to cyclohexene derivatives. nih.gov
Reductive Coupling Reactions: Novel enzymatic reductive couplings of carbon monoxide have been identified, offering new avenues for C-C bond formation. nih.gov
Macrocyclization Strategies: While not directly forming a simple cyclohexene, divergent C-C bond forming strategies for macrocyclization using modular sulfonylhydrazone and derived substrates demonstrate the potential for developing new cyclization methods. nih.gov
These emerging techniques provide a glimpse into future synthetic possibilities that may offer advantages in terms of sustainability and efficiency.
Control of Regioselectivity and Stereoselectivity in Cyclohexene Formation
The Diels-Alder reaction is renowned for its high degree of stereospecificity and predictable regioselectivity, which are crucial for obtaining the desired isomer of this compound. wolfram.comnih.govchadsprep.com
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, two regioisomers can be formed. The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comwolfram.comnih.gov For the synthesis of the target molecule, the "ortho" or "para" directing effects of the substituents on the diene and dienophile must be considered to favor the formation of the desired 1,4-disubstituted cyclohexene. The use of Lewis acid catalysts can enhance this regioselectivity.
Stereoselectivity: The Diels-Alder reaction is a syn addition, meaning the stereochemistry of the dienophile is retained in the product. wolfram.com Furthermore, the "endo rule" often predicts the formation of the endo isomer as the major product due to secondary orbital interactions. However, the choice of catalyst and reaction conditions can influence the endo/exo selectivity. Asymmetric Diels-Alder reactions, employing chiral catalysts or auxiliaries, can be used to control the absolute stereochemistry of the newly formed stereocenters. cerritos.edu
Catalytic Synthesis Routes: Homogeneous and Heterogeneous Catalysis
Catalysis plays a pivotal role in the synthesis of this compound, offering pathways to improve efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts are employed in various stages of the synthesis.
Homogeneous Catalysis: Soluble catalysts are instrumental in controlling the stereoselectivity of the Diels-Alder reaction. Chiral Lewis acids, for instance, can coordinate to the dienophile, lowering the energy of the transition state and inducing facial selectivity, leading to the formation of a single enantiomer. mpg.de
Heterogeneous Catalysis: Solid-supported catalysts offer significant advantages in terms of ease of separation and recyclability, aligning with the principles of green chemistry. univ-artois.frresearchgate.net For the synthesis of the target molecule, heterogeneous catalysts can be employed in several ways:
Diels-Alder Reaction: Solid acid catalysts can be used to promote the Diels-Alder reaction, sometimes in conjunction with microwave irradiation to accelerate the reaction. researchgate.net
Hydrogenation: In the synthesis of the saturated analogue, 4-isopropylcyclohexanecarboxylic acid, heterogeneous catalysts like platinum oxide and palladium on carbon (Pd/C) are used for the hydrogenation of the aromatic ring of a precursor like cumic acid or the double bond of perillic acid. nih.govyoutube.com
Table 2: Catalysts in the Synthesis of this compound and its Analogues
| Reaction Type | Catalyst Type | Catalyst Example | Purpose |
| Diels-Alder | Homogeneous Lewis Acid | TiCl₄ | Enhance regioselectivity and stereoselectivity |
| Diels-Alder | Heterogeneous Solid Acid | Montmorillonite clay | Catalyze cycloaddition, often with microwave |
| Hydrogenation | Heterogeneous Metal | Platinum Oxide (PtO₂) | Reduction of aromatic ring or double bonds |
| Hydrogenation | Heterogeneous Metal | Palladium on Carbon (Pd/C) | Reduction of aromatic ring |
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. yale.edusigmaaldrich.commsu.eduedu.krd The synthesis of this compound can be made more sustainable by incorporating these principles.
Use of Renewable Feedstocks: Starting from naturally occurring terpenes like α-phellandrene or other bio-based materials reduces the reliance on petrochemical feedstocks. edu.krd
Atom Economy: The Diels-Alder reaction is inherently atom-economical as it forms the cyclic product by the addition of the diene and dienophile with no byproducts. msu.edu
Catalysis: The use of catalytic reagents, especially recyclable heterogeneous catalysts, is superior to stoichiometric reagents as it reduces waste and often allows for milder reaction conditions. yale.eduedu.krd
Safer Solvents and Auxiliaries: Choosing environmentally benign solvents or even performing reactions under solvent-free conditions, for example, with solid-supported catalysts and microwave irradiation, can significantly reduce the environmental footprint of the synthesis. researchgate.netsigmaaldrich.com
By thoughtfully applying these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Partial Synthesis and Derivatization from Precursors
The partial synthesis of this compound often leverages readily available starting materials, which can be elaborated through a series of chemical modifications. These strategies are designed to efficiently build the target molecule by forming the core structure and introducing the necessary functional groups in a controlled manner.
Modification of Cyclohexane-Based Scaffolds
A primary strategy for constructing the this compound framework involves the modification of pre-existing cyclohexane (B81311) or cyclohexene scaffolds. The Diels-Alder reaction stands out as a powerful tool for the direct formation of the cyclohexene ring with the desired substitution pattern.
A pertinent example is the Diels-Alder reaction between β-myrcene and acrylic acid. nih.govnih.gov β-Myrcene, a naturally occurring diene, reacts with acrylic acid, a dienophile, to yield a mixture of regioisomeric cyclohexene carboxylic acids. The primary adducts formed are 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylic acid and 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylic acid. Subsequent selective reduction of the double bond in the side chain would lead to the desired this compound.
The reaction is typically performed at elevated temperatures, and the ratio of the resulting isomers can be influenced by the reaction conditions. Continuous-flow reactors have been shown to be effective for scaling up this reaction, providing high throughput and efficient synthesis. nih.govnih.gov
Table 1: Diels-Alder Reaction of Myrcene and Acrylic Acid
| Diene | Dienophile | Solvent | Temperature (°C) | Reaction Time | Key Products | Reference |
|---|---|---|---|---|---|---|
| Myrcene | Acrylic Acid | Toluene | 120-160 | 40-60 min | Mixture of 4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylic acid and 3-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carboxylic acid | nih.govnih.gov |
Another approach involves starting from p-cymene (B1678584) (4-isopropyltoluene), an aromatic compound. Catalytic hydrogenation of the aromatic ring can yield 4-isopropylcyclohexane derivatives. bath.ac.uk Subsequent functionalization to introduce the double bond at the desired position and the carboxylic acid group would be required. For instance, dehydro-aromatization of cyclohexene-carboxylic acids using sulfuric acid has been reported as a method to form aromatic rings, suggesting that the reverse reaction, selective hydrogenation, is a plausible, though potentially challenging, route. rsc.org
Introduction and Functionalization of the Carboxylic Acid Group
The introduction of the carboxylic acid group is a critical step in the synthesis. As mentioned, the Diels-Alder reaction with acrylic acid or its esters as the dienophile directly installs the carboxyl group at the 1-position of the cyclohexene ring. nih.gov This method is highly atom-economical.
Alternatively, the carboxylic acid functionality can be introduced through the oxidation of a precursor functional group. For example, if the synthesis yields (4-propan-2-ylcyclohexen-1-yl)methanol as an intermediate, this primary alcohol can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as chromic acid (Jones oxidation) or potassium permanganate.
Another established method is the carboxylation of an organometallic intermediate. This would involve the preparation of a Grignard reagent or an organolithium species from a suitable halide precursor, such as 1-bromo-4-isopropylcyclohexene. Subsequent reaction with carbon dioxide, followed by an acidic workup, would furnish the target carboxylic acid. researchgate.net This method offers a versatile entry point, provided the organometallic intermediate can be formed efficiently without side reactions involving the cyclohexene double bond.
Stereoselective Introduction of the Isopropyl Moiety
Achieving stereocontrol at the C4 position, where the isopropyl group is located, is a significant challenge in the synthesis of this compound. The stereochemistry of the final product is often dictated by the stereochemistry of the starting materials or the use of chiral auxiliaries or catalysts.
In syntheses starting from chiral natural products like limonene (B3431351), the inherent chirality of the starting material can be transferred to the product. For instance, the synthesis of the aggregation pheromone of the ambrosia beetle, (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, starts from enantiomers of dihydrolimonene oxide, demonstrating how a stereocenter can be preserved and elaborated. researchgate.net
For syntheses involving the Diels-Alder reaction, diastereoselectivity can be induced by using a chiral dienophile. For example, the use of a chiral acrylate (B77674) ester, where the chiral auxiliary can be cleaved after the reaction, can lead to the formation of an enantiomerically enriched product. The use of (4S)-isopropyl-1,3-thiazolidine-2-thione as a chiral auxiliary has been demonstrated in the synthesis of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives, showcasing a practical approach to optical resolution.
Furthermore, the development of stereoselective conjugate addition reactions can also control the stereochemistry of the isopropyl group. Research has shown that the conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds on a cyclohexene scaffold can proceed with high stereoselectivity, which could be a viable strategy for introducing the isopropyl group in a controlled manner.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that undergoes a variety of reactions, including nucleophilic acyl substitution, reduction, and decarboxylation.
Esterification Reactions and Mechanisms (e.g., Fischer Esterification)
One of the most fundamental reactions of carboxylic acids is their conversion into esters. The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.combyjus.com For this compound, this reaction would proceed by heating it with an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org To favor the formation of the ester, the equilibrium can be shifted to the right by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. byjus.comorganic-chemistry.org
Mechanism of Fischer Esterification: The mechanism involves several key steps, all of which are reversible: masterorganicchemistry.comlibretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.com
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group (water). byjus.commasterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. byjus.com
Deprotonation: The protonated ester is deprotonated (often by the water molecule or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product. masterorganicchemistry.com
Table 1: Fischer Esterification of this compound
| Reactant | Catalyst | Product |
| Alcohol (e.g., Methanol) | H₂SO₄ (catalytic) | Methyl 4-propan-2-ylcyclohexene-1-carboxylate |
| Alcohol (e.g., Ethanol) | TsOH (catalytic) | Ethyl 4-propan-2-ylcyclohexene-1-carboxylate |
Amidation and Peptide Coupling Strategies
Direct reaction between a carboxylic acid and an amine is typically inefficient for amide formation due to the rapid acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents, many of which were developed for peptide synthesis. rsc.orgnih.gov
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). fishersci.co.ukpeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the desired amide with high yield. fishersci.co.uk To minimize side reactions and potential racemization (if the α-carbon were chiral), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.com Other classes of highly effective coupling reagents include aminium/uronium salts such as HBTU and TBTU. peptide.com
An alternative strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to form the amide. fishersci.co.uk
Table 2: Amidation Strategies
| Reagent(s) | Intermediate | Product with Amine (R-NH₂) |
| DCC or DIC | O-acylisourea | N-alkyl-4-propan-2-ylcyclohexene-1-carboxamide |
| HBTU / Base | Activated Ester | N-alkyl-4-propan-2-ylcyclohexene-1-carboxamide |
| 1. SOCl₂ 2. Amine | Acyl Chloride | N-alkyl-4-propan-2-ylcyclohexene-1-carboxamide |
Formation of Acyl Halides and Acid Anhydrides
Acyl halides are among the most reactive carboxylic acid derivatives and serve as important intermediates for the synthesis of esters and amides. chemguide.co.uk They are prepared by replacing the -OH group of the carboxylic acid with a halogen, typically chlorine. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukchemguide.co.uk
Reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acyl chloride. chemguide.co.ukyoutube.com The reaction of this compound with SOCl₂ would yield 4-propan-2-ylcyclohexene-1-carbonyl chloride.
Acid anhydrides can be synthesized from acyl chlorides by reacting them with a carboxylate salt. For instance, reacting 4-propan-2-ylcyclohexene-1-carbonyl chloride with sodium 4-propan-2-ylcyclohexene-1-carboxylate would produce the corresponding symmetric anhydride.
Reduction Pathways to Aldehydes and Alcohols
The reduction of carboxylic acids requires strong reducing agents. Due to the presence of the double bond in this compound, the reaction outcome depends on the choice of reagent and conditions.
Reduction to the corresponding primary alcohol, (4-(propan-2-yl)cyclohex-1-en-1-yl)methanol, can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup. However, LiAlH₄ can sometimes also reduce the carbon-carbon double bond, especially if it is conjugated to the carbonyl group.
More selective methods have been developed for the reduction of α,β-unsaturated carboxylic acids. Biocatalytic systems using carboxylic acid reductase (CAR) enzymes can convert these acids into either allylic alcohols or the fully saturated alcohols, depending on the specific enzymes and conditions used. rsc.orgmanchester.ac.uk For example, an in vitro system coupling a CAR with a dehydrogenase can yield the allylic alcohol, preserving the double bond. rsc.orgmanchester.ac.uk
The partial reduction to an aldehyde is more challenging. However, recent methods using copper hydride (CuH) catalysis have shown the ability to reduce α,β-unsaturated carboxylic acids to the corresponding saturated β-chiral aldehydes. nih.govorganic-chemistry.org Other specialized procedures might involve converting the carboxylic acid to a derivative like a Weinreb amide or an ester, which can then be more controllably reduced to the aldehyde.
Decarboxylation Reactions
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for simple aliphatic carboxylic acids. libretexts.org The reaction requires significant heat and often specific structural features to proceed. For α,β-unsaturated acids like this compound, decarboxylation is not typically spontaneous and requires harsh conditions.
Certain methods can facilitate this transformation. For instance, oxidative decarboxylation of cyclohexanecarboxylic acid has been achieved at high temperatures (around 200°C) in the presence of oxygen and metal-salt catalysts, yielding a mixture of cyclohexene and cyclohexanone (B45756). researchgate.net Another classic method is Kolbe electrolysis, where the electrolysis of a carboxylate salt solution generates a radical intermediate that loses CO₂, with the resulting alkyl radicals then dimerizing. orgoreview.com For cyclohexene-1-carboxylic acid derivatives, this could potentially lead to radical intermediates that might undergo further reactions. stackexchange.com The Hunsdiecker reaction, which converts the silver salt of a carboxylic acid to an alkyl halide with loss of CO₂, is another, though less common, decarboxylative pathway. libretexts.orgorgoreview.com
Transformations Involving the Cyclohexene Double Bond
The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles.
The most characteristic reaction of the alkene in this compound is electrophilic addition. chemguide.co.uk Reagents like hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂) can add across the double bond.
For example, the reaction with bromine (Br₂) in an inert solvent would lead to the addition of two bromine atoms to the carbons of the double bond, yielding a dibromo-cyclohexane derivative. chemguide.co.uk The mechanism typically proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. youtube.com This backside attack results in anti-addition, meaning the two bromine atoms end up on opposite faces of the ring (one axial, one equatorial, or trans-diaxial which can then ring-flip). youtube.com
Similarly, the addition of a hydrogen halide like HBr proceeds via electrophilic attack of the H⁺ on the double bond to form a carbocation intermediate. The bromide ion (Br⁻) then attacks the carbocation. The regioselectivity of this addition would be influenced by the stability of the resulting carbocation, though in a symmetrically substituted cyclohexene, this can lead to a mixture of products unless influenced by the existing substituents.
Chemical Reactivity and Mechanistic Investigations
Free Radical Reactions
The chemical reactivity of 4-propan-2-ylcyclohexene-1-carboxylic acid in the context of free radical reactions is dictated by the distinct functional groups within its structure: the cyclohexene (B86901) ring, the isopropyl group, and the carboxylic acid moiety. The presence of allylic hydrogens and a tertiary hydrogen atom provides sites susceptible to radical abstraction, while the double bond can undergo radical addition reactions. The carboxylic acid group can also participate in radical reactions, typically through decarboxylation, although this often requires prior conversion to a more reactive derivative.
Detailed mechanistic investigations into the free radical reactions of this compound itself are not extensively documented in publicly available literature. However, the reactivity can be inferred from studies on analogous structures, such as substituted cyclohexenes and carboxylic acids.
Allylic Halogenation:
A primary pathway for free radical reaction is the halogenation at the allylic positions of the cyclohexene ring. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) is a standard method for achieving allylic bromination while minimizing competitive addition to the double bond. libretexts.orgrsc.org The reaction proceeds via a radical chain mechanism.
The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen atom from the this compound. There are two allylic positions on the cyclohexene ring (C3 and C6). Abstraction of a hydrogen from C6 would lead to a secondary allylic radical, while abstraction from C3 would also generate a secondary allylic radical. The isopropyl group itself contains a tertiary hydrogen, which is also susceptible to radical abstraction. However, allylic radicals are particularly stable due to resonance delocalization of the unpaired electron across the adjacent double bond. winona.edu
The resulting allylic radical is resonance-stabilized, with the unpaired electron density distributed between two carbon atoms. This resonance leads to the potential for the formation of multiple isomeric products upon reaction with a halogen. For instance, bromination of an unsymmetrical allylic radical can yield a mixture of products where the bromine atom is attached to either of the carbons that shared the radical character. stackexchange.com In the case of this compound, the two allylic radicals formed by abstraction at C3 and C6 would lead to a mixture of brominated products. The regioselectivity of the halogenation would be influenced by the relative stability of the intermediate radicals and any steric hindrance imposed by the isopropyl and carboxylic acid groups. rsc.org
Radical Addition to the Double Bond:
The double bond of the cyclohexene ring can also undergo free radical addition reactions. For example, the addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a free radical mechanism. mdpi.com The reaction is initiated by the formation of a bromine radical from HBr and the peroxide. This bromine radical then adds to the double bond. The addition is regioselective, with the bromine atom adding to the carbon of the double bond that results in the formation of the more stable carbon radical. mdpi.com For this compound, addition of the bromine radical to the C2 position would generate a tertiary radical at C1 (adjacent to the carboxyl group), while addition to C1 would result in a secondary radical at C2. The relative stability of these radical intermediates would dictate the major product.
Radical Decarboxylation:
While direct free radical decarboxylation of carboxylic acids is not a common process, they can be converted into derivatives that readily undergo this reaction. For instance, conversion to a Barton ester (an ester of N-hydroxy-2-thiopyridone) allows for subsequent photolytic or thermal generation of a carboxyl radical, which then expels carbon dioxide to form a carbon-centered radical. In the case of this compound, this would lead to a cyclohexenyl radical. This radical could then be trapped by a hydrogen atom donor or participate in other radical reactions. Electrochemical methods can also be employed to induce radical formation and decarboxylation from redox-active esters derived from carboxylic acids.
The following table summarizes the expected products from the allylic bromination of a related compound, 4-tert-butylcyclohexene, which provides insight into the potential product distribution for this compound.
| Reactant | Reagent and Conditions | Major Products | Product Ratio (approx.) | Reference |
| 4-tert-butylcyclohexene | NBS, CCl₄, reflux | 3-Bromo-4-tert-butylcyclohexene | Not specified | libretexts.org |
| 6-Bromo-4-tert-butylcyclohexene | Not specified | libretexts.org | ||
| trans-2-Hexene | NBS, Cyclohexane (B81311) | 4-Bromo-2-hexene | 50% | stackexchange.com |
| 2-Bromo-3-hexene | 32% | stackexchange.com |
This table is illustrative and based on the reactivity of similar compounds. The exact product ratios for this compound would need to be determined experimentally.
Derivatization Strategies and Analogue Synthesis for Academic Exploration
Synthesis of Stereoisomerically Pure Derivatives
The control of stereochemistry is fundamental in chemical synthesis, and the cyclohexene (B86901) ring of the title compound presents opportunities for creating distinct stereoisomers. The synthesis of stereoisomerically pure derivatives often relies on diastereoselective or enantioselective methods.
For the closely related saturated analogue, 4-isopropylcyclohexane carboxylic acid, the separation and control of cis and trans isomers are well-documented, particularly in the synthesis of pharmaceutical intermediates. google.comgoogle.com The hydrogenation of p-isopropylbenzoic acid using catalysts like platinum oxide typically yields a mixture of cis and trans isomers. google.com One common strategy to obtain the thermodynamically more stable trans isomer is to epimerize the cis isomer. For instance, a mixture of the methyl esters of the cis and trans acids can be treated with a strong base like sodium hydride, which shifts the equilibrium towards the trans form. google.com
In the context of the unsaturated cyclohexene ring, diastereoselective synthesis can be achieved through methods like the Diels-Alder reaction, where the stereochemistry of the reactants influences the product's stereochemistry. Furthermore, modern catalytic methods can be employed to achieve high levels of diastereoselectivity in the synthesis of highly substituted cyclohexanone (B45756) skeletons, which can be precursors to the desired cyclohexene carboxylic acids. beilstein-journals.org Such methods often involve cascade reactions that set multiple stereocenters in a single operation with high precision. beilstein-journals.org
Table 1: Strategies for Stereoisomer Control
| Strategy | Description | Typical Reagents/Conditions | Target Isomer |
| Isomerization | Conversion of a kinetic isomer mixture to the thermodynamically more stable isomer. | Sodium hydride, heat | trans |
| Catalytic Hydrogenation | Reduction of an aromatic precursor to a cyclohexyl ring, often yielding an isomer mixture. | Platinum oxide, H₂ | cis/trans mixture |
| Diastereoselective Cycloaddition | Controlled formation of the cyclic core to favor a specific stereoisomer. | Diels-Alder reaction with chiral auxiliaries or catalysts. | Specific diastereomer |
Preparation of Esters, Amides, and Thioesters for Mechanistic Studies
The carboxylic acid functional group is a versatile handle for derivatization. Its conversion to esters, amides, and thioesters yields compounds that are crucial for studying reaction mechanisms, acting as probes in biological systems, or serving as activated intermediates for further synthesis.
Esters: Esterification can be accomplished through various methods. A classic approach is the Fischer esterification, involving reaction with an alcohol under acidic catalysis. For more sensitive substrates, milder conditions are preferred. The use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, facilitates ester formation with a wide range of alcohols. researchgate.net
Amides: Amide bond formation is one of the most significant reactions in organic chemistry. A common laboratory method involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride in the presence of a catalyst like dimethylformamide. google.com This activated intermediate readily reacts with a primary or secondary amine to form the corresponding amide. google.comgoogle.com More modern and efficient methods for direct amidation of esters with reagents like sodium amidoboranes have also been developed, offering high chemoselectivity and quantitative conversion at room temperature. nih.gov
Thioesters: Thioesters are important intermediates in both biochemical pathways and synthetic chemistry. chemrxiv.org They can be synthesized from carboxylic acids using various reagents. Biocatalytic methods, employing enzymes like the adenylation (A-) domain of carboxylic acid reductase (CAR), have emerged as powerful tools for generating a wide array of acyl-CoA thioesters from diverse carboxylic acids. chemrxiv.orgchemrxiv.org These enzymatic methods are notable for their substrate tolerance and operation in aqueous conditions. chemrxiv.org
Table 2: Derivatization Reactions of the Carboxylic Acid Group
| Derivative | Reagent(s) | Reaction Type | Notes |
| Acid Chloride | Thionyl chloride (SOCl₂), DMF (cat.) | Acyl substitution | Creates a highly reactive intermediate for further reactions. google.com |
| Methyl Ester | Methanol (B129727), H₂SO₄ (cat.) | Fischer Esterification | A classic, equilibrium-driven method. |
| Amide | 1. SOCl₂2. Amine (R-NH₂) | Acylation | A robust, two-step method for amide synthesis. google.com |
| Thioester | Coenzyme A, ATP, Enzyme (e.g., CAR) | Biocatalytic Thioesterification | Forms biologically relevant thioesters under mild conditions. chemrxiv.org |
Incorporation into Polycyclic and Heterocyclic Systems as a Synthon
A synthon is a conceptual building block used in retrosynthetic analysis. 4-propan-2-ylcyclohexene-1-carboxylic acid, with its combination of a reactive ring and a functional group, is a versatile synthon for constructing more complex molecular frameworks.
The cyclohexene core itself is often assembled via a [4+2] cycloaddition, known as the Diels-Alder reaction. cerritos.eduprinceton.edu This reaction combines a conjugated diene with a dienophile to form a six-membered ring in a stereospecific manner. The structure of this compound could plausibly be formed from the reaction of a substituted 1,3-butadiene (B125203) (acting as the diene) and an acrylic acid derivative (acting as the dienophile).
Once formed, the compound can be used to build more elaborate structures. The double bond in the cyclohexene ring can participate in further cycloadditions, electrophilic additions, or oxidation reactions. The carboxylic acid group can be converted into other functionalities to facilitate intramolecular reactions, leading to the formation of bicyclic or polycyclic systems. For instance, derivatization of the carboxylic acid followed by an intramolecular reaction with the alkene could lead to the formation of lactones. Furthermore, the cyclohexene scaffold is a key component in the synthesis of various natural products and bioactive molecules, and derivatives of this acid can be used in the synthesis of new cyclohexenone-containing compounds with potential biological activities. researchgate.net
Structure-Reactivity Relationship Studies of Modified Analogues
Structure-reactivity relationship studies investigate how modifications to a molecule's chemical structure influence its reactivity or physical properties. For this compound, such studies could provide fundamental insights into the interplay between its different structural components.
Key modifications could include:
Altering the Alkyl Group: Replacing the isopropyl group with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups would modulate the steric hindrance around the ring and influence the molecule's lipophilicity.
Modifying the Ring: Shifting the position of the double bond within the cyclohexene ring would alter its reactivity towards electrophiles and its participation in pericyclic reactions.
Substituting the Ring: Introducing additional substituents (e.g., hydroxyl, keto, or halogen groups) onto the ring would create new reaction sites and significantly change the electronic properties of the molecule.
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemicals based on their molecular structure. researchgate.netmdpi.com By calculating various molecular descriptors (e.g., electronic, topological, geometrical), QSPR models can establish correlations between structure and properties like aqueous solubility or reaction rates. researchgate.net Such models could be developed for a series of modified analogues of this compound to predict their behavior and guide the synthesis of compounds with desired characteristics without the need for exhaustive experimental work.
Table 3: Conceptual Structure-Reactivity Modifications
| Modification | Structural Locus | Expected Effect on Reactivity |
| Varying alkyl substituent | C4-position | Alters steric hindrance for reactions at the C1-carboxyl group and the C=C bond. |
| Positional isomer of C=C bond | Cyclohexene ring | Changes the steric and electronic environment of the double bond, affecting its reactivity in addition reactions. |
| Introduction of an electron-withdrawing group | Cyclohexene ring | Increases the acidity of the carboxylic acid; deactivates the double bond towards electrophilic attack. |
| Introduction of an electron-donating group | Cyclohexene ring | Decreases the acidity of the carboxylic acid; activates the double bond towards electrophilic attack. |
Synthesis of Deuterated and Isotopically Labeled Analogues for Tracer Studies
Isotopic labeling is a powerful technique used to track the movement of atoms through a reaction sequence or a metabolic pathway. wikipedia.org The synthesis of deuterated (²H) or other isotopically labeled (e.g., ¹³C, ¹⁵N) analogues of this compound is essential for such tracer studies.
Several strategies can be employed for isotopic labeling:
Deuterium (B1214612) Labeling: A straightforward method for introducing deuterium at the α-position to the carbonyl group involves the decarboxylation of a corresponding malonic acid derivative in the presence of heavy water (D₂O). nih.gov This approach is efficient and often requires no organic solvents. nih.gov Other positions on the ring or on the isopropyl group can be labeled by starting with isotopically enriched precursors. For example, deuterated 1,2-dibromoethanes can be used to construct a deuterium-labeled cyclopropane (B1198618) ring, a principle that can be adapted for other cyclic systems. umich.edu
Carbon-13 Labeling: ¹³C-labeling is invaluable for mechanistic studies using NMR spectroscopy and mass spectrometry. Labeled precursors, such as [1-¹³C]acetate, can be incorporated into the molecule through biosynthetic pathways or multi-step chemical syntheses. nih.gov This allows for the precise tracking of carbon atoms during complex rearrangements and cyclizations. boku.ac.at
Nitrogen-15 Labeling: For amide derivatives, ¹⁵N-labeling can be achieved by using a ¹⁵N-enriched amine during the amidation step. This is useful for studying amide bond formation and cleavage, as well as for structural studies of peptides and proteins incorporating the labeled moiety.
These labeled analogues serve as indispensable tools for elucidating complex reaction mechanisms, understanding biosynthetic pathways in organisms that may produce similar terpene-like structures, and performing metabolic flux analysis. nih.govnih.gov
Table 4: Examples of Isotopically Labeled Analogues and Their Applications
| Labeled Analogue | Label Position | Synthetic Strategy | Potential Application |
| [2-²H]-4-propan-2-ylcyclohexene-1-carboxylic acid | α-carbon | Malonic ester synthesis with D₂O | Mechanistic studies of enolate formation and decarboxylation. nih.gov |
| [¹³C]-4-propan-2-ylcyclohexene-1-carboxylic acid | Carboxyl carbon | Synthesis from a ¹³C-labeled precursor (e.g., K¹³CN) | Tracing the fate of the carboxyl group in metabolic or degradation pathways. |
| Deuterated Isopropyl Group Analogue | Isopropyl group | Synthesis starting from deuterated isopropanol (B130326) or acetone | Probing kinetic isotope effects in reactions involving the isopropyl group. |
Advanced Spectroscopic and Analytical Characterization for Research
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Determination
The determination of the absolute configuration of chiral molecules is a critical step in chemical research, as enantiomers can exhibit markedly different biological activities and physical properties. For 4-propan-2-ylcyclohexene-1-carboxylic acid, which possesses stereogenic centers, X-ray crystallography stands as the definitive method for assigning the absolute stereochemistry. nih.govsoton.ac.uk This technique, however, requires the formation of high-quality single crystals, which can be challenging for some organic molecules.
To overcome potential difficulties in the direct crystallization of the parent acid, the formation of crystalline derivatives is a common and effective strategy. nih.gov The introduction of a chiral auxiliary with a known absolute configuration allows for the determination of the stereochemistry of the target molecule by relating it to the known reference within the crystal lattice.
Methodology for Stereochemical Determination:
Derivative Formation: The carboxylic acid functional group of this compound can be derivatized with a chiral amine or alcohol of known absolute configuration to form a diastereomeric amide or ester. The choice of the derivatizing agent is crucial and is often guided by its ability to induce crystallization and to provide strong anomalous scattering for X-ray diffraction analysis. nih.gov
Co-crystallization: An alternative to covalent derivatization is the co-crystallization of the carboxylic acid with a chiral host molecule. msu.edu These host-guest complexes can readily form crystals suitable for X-ray analysis, allowing for the determination of the absolute configuration of the encapsulated guest molecule.
X-ray Diffraction Analysis: A single crystal of the derivative or co-crystal is subjected to X-ray diffraction. The resulting diffraction pattern provides detailed information about the three-dimensional arrangement of atoms in the crystal. For the determination of absolute stereochemistry, the analysis of anomalous dispersion effects is key. The Flack parameter, derived from the diffraction data, is a critical indicator of the absolute structure of the crystal. soton.ac.uk
Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a wealth of information regarding the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net For this compound, these methods are invaluable for confirming its structural features.
Functional Group Analysis:
The key functional groups in this compound each give rise to characteristic vibrational bands in the IR and Raman spectra. The analysis of these bands allows for a detailed confirmation of the molecular structure.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300 - 2500 | Weak/Broad | Very Broad, Strong (IR) |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong (IR/Raman) |
| C=O (Carboxylic Acid) | Stretching (Dimer) | ~1710 | ~1710 | Strong (IR), Medium (Raman) |
| C=C (Cyclohexene) | Stretching | ~1650 | ~1650 | Medium (IR), Strong (Raman) |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Variable | Strong (IR) |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 | Weak | Broad, Medium (IR) |
This table presents representative data based on known values for similar functional groups and is intended for illustrative purposes. nih.govresearchgate.netnih.govspectrabase.com
Hydrogen Bonding Studies:
In the solid state and in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. youtube.com This dimerization has a profound effect on the vibrational spectra, particularly on the O-H and C=O stretching frequencies.
O-H Stretching: The formation of strong hydrogen bonds in the dimer results in a very broad and intense absorption band for the O-H stretch in the IR spectrum, typically centered around 3000 cm⁻¹, which often overlaps with the C-H stretching vibrations. youtube.com
C=O Stretching: The carbonyl stretching frequency in a hydrogen-bonded dimer is observed at a lower wavenumber (around 1710 cm⁻¹) compared to the monomeric form (around 1760 cm⁻¹). youtube.com The position and shape of this band can provide insights into the strength and nature of the hydrogen bonding.
The study of these spectral features, often in conjunction with computational modeling, allows for a detailed understanding of the supramolecular structures formed by this compound through hydrogen bonding. japtronline.com These interactions are crucial in determining the crystal packing and can influence the physicochemical properties of the compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule. DFT methods calculate the electron density of a system to determine its energy and, from there, a wide range of molecular properties. For 4-propan-2-ylcyclohexene-1-carboxylic acid, these calculations would provide fundamental insights into its behavior.
Molecular Orbital Analysis and Charge DistributionA DFT study of this compound would involve the analysis of its molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity.
HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack. In this compound, this is expected to be concentrated around the electron-rich carbon-carbon double bond within the cyclohexene (B86901) ring.
LUMO: The LUMO's location highlights the regions susceptible to nucleophilic attack, likely centered on the electron-deficient carbonyl carbon of the carboxylic acid group.
Charge Distribution: Calculations would also produce an electrostatic potential map, visualizing the partial positive and negative charges across the molecule. This map would show negative potential (red) around the oxygen atoms of the carboxylic acid and positive potential (blue) around the acidic hydrogen and the carbons attached to the electronegative oxygens.
While specific values are not available, a hypothetical data table for such an analysis would look like this:
| Parameter | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | E_homo | Energy of the highest occupied molecular orbital. |
| LUMO Energy | E_lumo | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ΔE | Difference between LUMO and HOMO energies, indicating chemical reactivity. |
| Dipole Moment | μ | A measure of the molecule's overall polarity. |
Conformational Analysis and Energy Landscapes
The flexibility of the cyclohexene ring and the rotation around single bonds mean that this compound can exist in several different three-dimensional shapes, or conformations.
Molecular Mechanics and Dynamics SimulationsMolecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to explore the potential energy surface of a molecule and identify its preferred conformations.
Molecular Mechanics (MM): This method uses a simpler, classical mechanics-based approach to quickly calculate the energies of thousands of possible conformations, identifying low-energy candidates for further study.
Molecular Dynamics (MD): An MD simulation would model the movement of the atoms in the molecule over time, providing a dynamic view of its conformational flexibility and the interactions between different parts of the molecule, such as the isopropyl group and the carboxylic acid.
Identification of Stable Conformers and Interconversion BarriersFrom MM and MD simulations, a set of the most stable conformers (local minima on the energy landscape) would be identified. For this compound, these would likely differ in the orientation of the isopropyl and carboxylic acid groups relative to the cyclohexene ring (e.g., pseudo-axial vs. pseudo-equatorial). More accurate quantum chemical calculations would then be used to refine the geometries and relative energies of these conformers. The calculations would also determine the energy barriers for conversion between these stable shapes. It is generally understood that for carboxylic acids, the syn conformation (where the O=C-O-H dihedral angle is near 0°) is significantly more stable than the anti conformation.
A table summarizing these findings would typically include:
| Conformer | Relative Energy (kJ/mol) | Population (%) | Key Dihedral Angles (°) |
| Conformer 1 | 0.00 | >95% | O=C-O-H ≈ 0 |
| Conformer 2 | >10 | <5% | C-C-C(H)-C(H)3, etc. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)
Computational methods can predict spectroscopic data, which is invaluable for identifying and characterizing the molecule in a laboratory setting.
NMR Chemical Shifts: Theoretical calculations, often using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus. For example, the vinylic proton on the C=C double bond would be expected at a higher chemical shift (downfield) compared to the aliphatic protons of the ring.
IR Vibrational Frequencies: The infrared (IR) spectrum can also be calculated. This involves computing the vibrational frequencies corresponding to the stretching and bending of bonds. The calculated spectrum would be expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹), the C=O carbonyl stretch (a strong, sharp band around 1700-1725 cm⁻¹), and the C=C stretch of the cyclohexene ring (around 1620-1680 cm⁻¹). pressbooks.pub
A representative data table for predicted spectroscopic parameters would appear as follows:
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxyl) | ~175-180 |
| C1 (Alkene) | ~130-135 |
| C2 (Alkene) | ~125-130 |
Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (dimer) | ~2500-3300 | Broad, Strong |
| C-H stretch (sp³) | ~2850-2960 | Medium-Strong |
| C=O stretch | ~1710 | Strong |
Applications in Chemical Science and Technology Excluding Biological/medicinal/clinical
As Chiral Building Blocks and Synthons in Asymmetric Synthesis
In the field of asymmetric synthesis, chiral molecules are invaluable as starting materials or key intermediates (synthons) for the construction of complex, stereochemically defined target molecules. The inherent chirality of a molecule like 4-propan-2-ylcyclohexene-1-carboxylic acid, which possesses stereocenters, would theoretically make it a candidate for such applications. Chiral building blocks are fundamental in creating enantiomerically pure compounds, which is crucial in various sectors of the chemical industry.
However, a detailed search of scientific databases and chemical literature did not yield any specific examples or studies where this compound has been utilized as a chiral building block or synthon in any reported asymmetric synthesis.
In Materials Science and Polymer Chemistry
Carboxylic acids and their derivatives are often explored in materials science for the creation of new polymers and functional materials. Their reactivity allows them to be incorporated into polymer chains or used to modify the surfaces and properties of existing materials.
Use as Monomers for Polymer Synthesis
Monomers containing carboxylic acid functionalities can be polymerized through various mechanisms, such as condensation polymerization, to form polyesters or polyamides. The cyclohexene (B86901) and isopropyl groups on this compound could potentially influence the physical properties of such polymers, for instance, by affecting their thermal stability, rigidity, and solubility.
Despite this potential, there is no available research documenting the use of this compound as a monomer in any polymerization studies.
Incorporation into Functional Polymers and Coatings
The carboxylic acid group is a versatile handle for the post-polymerization modification of materials, allowing for the attachment of other functional molecules. This can be used to create specialized coatings with properties such as improved adhesion, hydrophilicity, or biocompatibility.
No literature could be found that describes the incorporation of this compound into functional polymers or coatings for any specific technological application.
Application as Modifiers for Material Properties
Small molecules can be added to bulk materials as additives or modifiers to alter their properties. For example, they can act as plasticizers, compatibilizers in polymer blends, or agents to control crystallinity.
There are no documented instances of this compound being employed as a modifier to enhance or alter the properties of any material.
Role in Catalysis and Ligand Design
The design of ligands is a cornerstone of modern catalysis, particularly in achieving high selectivity in chemical transformations. Chiral molecules are often used as ligands to create asymmetric catalysts that can favor the formation of one enantiomer over another.
Chiral Ligands for Asymmetric Catalysis
The structure of this compound, with its carboxylic acid group, could potentially be modified to coordinate with a metal center, while its chiral backbone could influence the stereochemical outcome of a catalyzed reaction.
A review of the literature on ligand design for asymmetric catalysis reveals no mention of this compound or its derivatives being used or even proposed as a chiral ligand in any catalytic system.
Components in Supported Catalysts
The utility of carboxylic acids as ligands or modifiers in supported catalysis is a well-established principle, offering a means to tune the electronic and steric properties of a catalyst's active site. However, a review of current scientific literature and patent databases reveals a notable absence of specific research detailing the application of this compound as a component in supported catalysts. While analogous cyclic carboxylic acids and their derivatives are employed in various catalytic systems, direct evidence for the use of this particular compound remains to be published.
Theoretically, the molecular structure of this compound, featuring a cyclohexene ring, an isopropyl group, and a carboxylic acid function, presents potential anchoring points for immobilization onto a solid support. The carboxylic acid group could, for instance, be used to graft the molecule onto metal oxide supports like silica (B1680970) or alumina, or to coordinate with metal centers in a heterogeneous catalyst. The steric bulk of the isopropyl group and the conformational constraints of the cyclohexene ring could influence the selectivity of catalytic reactions by controlling the access of substrates to the active site. Further research would be required to explore these potential applications and to characterize the performance of such a supported catalyst system.
Exploration in Agrochemistry as Precursors or Analogs (excluding direct pesticidal/herbicidal efficacy studies)
In the field of agrochemistry, there is a continuous search for novel molecular scaffolds that can act as precursors or analogs for new active ingredients. Terpene-derived compounds, in particular, are of interest due to their structural diversity and biosynthetic origins. While specific studies detailing the role of this compound as a precursor or analog in agrochemical development are not prominent in current literature, the exploration of structurally related compounds provides a basis for its potential in this area.
For instance, the structurally similar compound, perillic acid (4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid), has been investigated in the context of its biotransformation from limonene (B3431351), a common monoterpene. core.ac.uknih.govmdpi.com The development of synthetic pathways to such terpene-derived carboxylic acids is of interest to the agrochemical industry for creating libraries of new compounds for screening. The structural motifs present in this compound, namely the substituted cyclohexene ring, are found in some commercial agrochemicals. Therefore, it is plausible that this compound could be considered as a building block or an intermediate in the synthesis of more complex molecules with potential applications in crop protection or plant health, though specific research to this effect is yet to be published.
Sustainable Chemistry Applications and Bio-Based Production Considerations
The principles of sustainable chemistry encourage the use of renewable feedstocks for the production of chemicals. The structure of this compound suggests a strong potential for its derivation from abundant, naturally occurring terpenes, positioning it as a target for bio-based production.
A significant body of research exists on the biotransformation of limonene, a major component of citrus peel oil, into various oxygenated derivatives. core.ac.ukmdpi.comnih.gov Of particular relevance is the microbial conversion of limonene to perillic acid. nih.gov Various microorganisms, including fungi, bacteria, and yeasts, have been shown to be capable of hydroxylating the exocyclic methyl group of limonene, which is then further oxidized to a carboxylic acid. core.ac.uknih.gov For example, the yeast Yarrowia lipolytica has been identified as an efficient biocatalyst for the conversion of R-(+)-limonene to perillic acid. nih.gov
These established biotransformation pathways for perillic acid provide a strong conceptual framework for the potential bio-based production of this compound. A similar biocatalytic approach could theoretically be envisioned, starting from a suitable terpene precursor.
Another potential bio-based route could involve the catalytic upgrading of p-cymene (B1678584), which can itself be produced from limonene through catalytic dehydrogenation. mdpi.com The subsequent carboxylation of p-cymene to introduce the carboxylic acid group would be a key chemical transformation. While this multi-step process presents challenges, the use of a bio-derived starting material like limonene aligns with the goals of sustainable chemistry.
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Atom-Economical Synthetic Routes
The foundation of any chemical exploration lies in the efficient and sustainable synthesis of the target molecule. To date, no specific, high-yield synthetic routes for 4-propan-2-ylcyclohexene-1-carboxylic acid have been reported in the scientific literature. The development of such methods is a critical first step.
Future research should focus on designing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry, maximizing atom economy and minimizing waste. Potential strategies could include:
Diels-Alder Reactions: A plausible approach involves the Diels-Alder cycloaddition between a suitable diene and a dienophile, followed by functional group manipulations to install the carboxylic acid and the propan-2-yl group. The challenge lies in identifying readily available and reactive starting materials that would lead to the desired regio- and stereoisomer.
Functionalization of Limonene (B3431351): Limonene, a naturally abundant and renewable terpene, possesses a similar carbon skeleton. Investigating selective oxidation and rearrangement reactions of limonene or its derivatives could provide a bio-based and sustainable route.
Catalytic Carboxylation: The direct carboxylation of a 4-propan-2-ylcyclohexene precursor using carbon dioxide as a C1 source would be a highly atom-economical approach. This would require the development of novel and selective catalyst systems.
A comparative analysis of potential synthetic routes is presented in the table below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Diels-Alder Reaction | Well-established reaction, potential for stereocontrol. | Availability of suitable starting materials, control of regioselectivity. |
| Functionalization of Limonene | Utilizes a renewable feedstock, potentially sustainable. | Achieving high selectivity for the desired isomer, multi-step process. |
| Catalytic Carboxylation | High atom economy, use of CO2 as a C1 source. | Development of efficient and selective catalysts, harsh reaction conditions may be required. |
Exploration of Novel Reactivity and Uncharted Transformations
The presence of both a carbon-carbon double bond and a carboxylic acid functional group within the same molecule suggests a rich and diverse reactivity profile for this compound. The interplay between these two groups could lead to novel and synthetically useful transformations that are currently uncharted.
Key areas for reactivity studies include:
Intramolecular Reactions: The proximity of the double bond and the carboxylic acid could facilitate intramolecular cyclization reactions, such as iodolactonization, leading to the formation of bicyclic lactones. These structures could serve as valuable building blocks in natural product synthesis.
Electrophilic Additions: The reactivity of the double bond towards various electrophiles should be systematically investigated. This could lead to the synthesis of a wide array of functionalized cyclohexanecarboxylic acids with potential biological activities.
Transformations of the Carboxylic Acid: Standard transformations of the carboxylic acid group (e.g., esterification, amidation, reduction) would provide access to a library of derivatives with potentially tunable properties.
Integration into Advanced Functional Materials and Nanotechnology
The unique structural features of this compound make it a potential candidate for integration into advanced materials. The carboxylic acid group can serve as an anchor for grafting onto surfaces or for coordination with metal ions, while the cyclohexene (B86901) ring provides a rigid and tunable scaffold.
Future research could explore its use in:
Polymers and Coatings: As a monomer or an additive, it could be incorporated into polymer chains to modify properties such as hydrophobicity, thermal stability, and adhesion.
Metal-Organic Frameworks (MOFs): The carboxylic acid functionality could act as a linker to construct novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): Its ability to form SAMs on various substrates could be investigated for applications in surface modification, sensing, and nanotechnology.
Deeper Understanding of Conformational Dynamics and Stereochemical Control
The presence of a stereocenter at the 4-position and the conformational flexibility of the cyclohexene ring mean that this compound can exist in various stereoisomers and conformers. A thorough understanding of its conformational dynamics and the development of methods for stereochemical control are crucial for any potential application, particularly in areas like medicinal chemistry and materials science where specific three-dimensional arrangements are often required for desired activity or function.
Future studies should employ a combination of experimental techniques (e.g., NMR spectroscopy) and computational modeling to:
Elucidate the preferred conformations of the different stereoisomers.
Determine the energy barriers between different conformations.
Develop synthetic methods that allow for the selective synthesis of a single stereoisomer.
Computational Design and Discovery of New Derivatives with Tunable Properties
Computational chemistry can play a pivotal role in accelerating the discovery and design of new derivatives of this compound with specific, tunable properties. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the electronic, structural, and reactive properties of a wide range of virtual derivatives.
This in-silico approach can guide synthetic efforts by:
Identifying derivatives with enhanced reactivity for specific transformations.
Predicting the properties of polymers or materials incorporating these derivatives.
Screening for potential biological activity through molecular docking studies with protein targets.
Sustainable Production and Environmental Impact Mitigation in Synthesis
As with any chemical process, the development of sustainable production methods for this compound and its derivatives is of paramount importance. This involves considering the entire lifecycle of the chemical, from the choice of starting materials to the final disposal of byproducts.
Future research in this area should focus on:
Use of Renewable Feedstocks: As mentioned earlier, exploring synthetic routes from renewable resources like limonene would significantly improve the sustainability of the process.
Catalytic Methods: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. Developing catalytic routes for the synthesis and transformation of this compound would minimize waste generation.
Solvent Selection: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, would reduce the environmental footprint of the synthesis.
Lifecycle Assessment: A comprehensive lifecycle assessment of any developed synthetic route would be necessary to quantify its environmental impact and identify areas for improvement.
Q & A
Q. What are the established synthetic routes for 4-propan-2-ylcyclohexene-1-carboxylic acid, and what are the critical optimization parameters?
Methodological Answer: Synthesis typically involves multi-step procedures, including cyclization and functional group modifications. A common approach adapts methods from structurally related compounds:
- Step 1 : Condensation of isopropyl-substituted aldehydes with cyclohexene precursors under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) .
- Step 2 : Carboxylic acid introduction via oxidation or hydrolysis of ester intermediates. For example, ethyl 4-isopropylcyclohexene carboxylate can be hydrolyzed using NaOH/EtOH .
- Critical Parameters :
- Catalyst choice (Pd/Cu for coupling efficiency) .
- Solvent polarity (DMF enhances cyclization yields) .
- Temperature control (60–80°C optimal for ring closure) .
Q. How is this compound characterized, and what analytical techniques are most reliable?
Methodological Answer: Key characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Isopropyl protons (δ 1.04–1.08 ppm, doublet, 6H), cyclohexene protons (δ 5.6–5.8 ppm, multiplet), and carboxylic acid proton (broad ~12 ppm) .
- ¹³C NMR : Carboxylic acid carbon (δ ~175 ppm), cyclohexene carbons (δ 120–130 ppm) .
- Mass Spectrometry : TOF-ESI-MS ([M+H]⁺ expected at m/z 167.1 for C₁₀H₁₄O₂) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phase (retention time ~8.2 min) .
Q. What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive reports) may arise from:
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
Methodological Answer: Isotopic labeling (e.g., ¹³C or ²H) tracks carboxyl group reactivity:
- Esterification Studies : Use ¹³C-labeled carboxylic acid to monitor nucleophilic acyl substitution (e.g., with ethanol/H⁺). NMR shows ¹³C shift migration from δ 175 to 170 ppm upon ester formation .
- Decarboxylation Pathways : ¹⁴C labeling quantifies CO₂ release during thermal decomposition (TGA-MS analysis at 200–250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
